Cas no 2418707-13-6 (methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate)

methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 化学的及び物理的性質
名前と識別子
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- 2418707-13-6
- EN300-26628424
- methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
- methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate
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- インチ: 1S/C14H17IO2Si/c1-10-11(6-7-18(3,4)5)8-12(9-13(10)15)14(16)17-2/h8-9H,1-5H3
- InChIKey: XAZYDVPMFYJUMJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(=O)OC)=CC(C#C[Si](C)(C)C)=C1C
計算された属性
- せいみつぶんしりょう: 372.00425g/mol
- どういたいしつりょう: 372.00425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628424-1g |
methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418707-13-6 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26628424-1.0g |
methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418707-13-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 関連文献
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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9. Book reviews
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methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 3-Iodo-4-Methyl-5-2-(Trimethylsilyl)Ethynylbenzoate (CAS: 2418707-13-6)
The compound methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate (CAS: 2418707-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including an iodo-substituted aromatic ring and a trimethylsilyl-protected ethynyl group, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.
One of the key areas of research involving this compound is its role in Sonogashira coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. The presence of both the iodo and ethynyl groups makes it an excellent candidate for such reactions, enabling the construction of diverse molecular architectures. Recent publications have demonstrated its utility in the synthesis of novel kinase inhibitors, where the ethynyl group serves as a crucial linker for attaching pharmacophores to the core scaffold.
In addition to its synthetic applications, methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate has been investigated for its potential biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers are now focusing on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, with the aim of developing clinically viable candidates.
Another promising direction involves the use of this compound in the development of fluorescent probes for biological imaging. The ethynyl group can be readily functionalized with fluorophores, allowing for the creation of tools to study cellular processes in real-time. Recent work has shown that such probes can be used to track the localization and dynamics of specific proteins in live cells, providing valuable insights into disease mechanisms.
Despite these advances, challenges remain in the large-scale production and purification of methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate. Current synthetic routes often involve multiple steps and require stringent conditions, which can limit yield and scalability. Researchers are actively exploring alternative methodologies, including flow chemistry and catalytic systems, to address these issues and facilitate broader application of this compound in drug discovery.
In conclusion, methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate (CAS: 2418707-13-6) represents a valuable building block in modern medicinal chemistry. Its unique structural features and versatile reactivity make it a promising candidate for the development of new therapeutic agents and research tools. Ongoing studies are expected to further elucidate its potential and expand its applications in the chemical biology and pharmaceutical fields.
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